

# The Versatility of Boc-L-Tyrosine in Modern Drug Discovery and Development

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## Compound of Interest

Compound Name:	<i>L</i> -Tyrosine, <i>N</i> -(1,1-dimethylethoxy)carbonyl
Cat. No.:	B371174

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## Application Notes and Protocols

### Introduction

*N*- $\alpha$ -(tert-Butoxycarbonyl)-*L*-tyrosine (Boc-*L*-tyrosine) and its derivatives are indispensable building blocks in the synthesis of a wide array of therapeutic agents. The Boc protecting group provides a robust yet readily cleavable shield for the  $\alpha$ -amino group, enabling precise and controlled peptide chain elongation and chemical modifications. This versatility has positioned Boc-*L*-tyrosine as a cornerstone in the development of peptide-based pharmaceuticals, peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors. These application notes provide an overview of the key uses of Boc-*L*-tyrosine in drug discovery, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to guide researchers in this field.

## Key Applications of Boc-*L*-Tyrosine

- Solid-Phase Peptide Synthesis (SPPS): Boc-*L*-tyrosine is a fundamental reagent in Boc/Bzl solid-phase peptide synthesis (SPPS).<sup>[1][2]</sup> This strategy employs the acid-labile Boc group for temporary  $\alpha$ -protection and more stable protecting groups for amino acid side chains, which are removed during the final cleavage step.<sup>[3]</sup> This method has been instrumental in synthesizing numerous biologically active peptides, including analogs of hormones like Angiotensin II.<sup>[2]</sup>

- Peptidomimetics: Boc-L-tyrosine serves as a versatile starting material for creating peptidomimetics.[2] These compounds mimic the structure and biological activity of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability.[2] A notable application is in the development of synthetic opioid ligands where the incorporation of unnatural tyrosine analogs, such as 2',6'-dimethyl-L-tyrosine (Dmt), has led to compounds with superior potency.[4][5]
- Targeted Protein Degradation (PROTACs): Boc-protected amino acids, including derivatives of tyrosine, are frequently used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7][8] The linker's length and composition, often constructed using Boc-protected building blocks, are critical for the efficacy of the PROTAC.[8]
- Kinase Inhibitors: The tyrosine scaffold is a common feature in many kinase inhibitors due to the central role of tyrosine kinases in cellular signaling pathways.[9] Boc-L-tyrosine and its derivatives can be used as starting materials or key intermediates in the synthesis of small molecule inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK).[10]
- Bioconjugation: The phenolic hydroxyl group of tyrosine can be selectively modified, making it a valuable site for bioconjugation.[11][12] Boc-L-tyrosine derivatives can be incorporated into peptides or other molecules to facilitate the attachment of drugs, imaging agents, or other functional moieties for targeted therapies.[11]

## Data Presentation

The following tables summarize quantitative data for various drug candidates synthesized using Boc-L-tyrosine or its derivatives, highlighting their potency and efficacy.

Table 1: Opioid Peptidomimetics Incorporating Tyrosine Analogs

Compound/Analog	Receptor Target	Binding Affinity (Ki, nM)	In Vitro Potency (IC50, nM)	Reference(s)
[L-Dmt <sup>1</sup> ]Enkephalin	μ-opioid	0.0068	0.623 (GPI assay)	[13]
[L-Dmt <sup>1</sup> ]YRFB	μ-opioid	0.0021	-	[13]
[Det <sup>1</sup> ]EM-2	μ-opioid	-	0.924 (GPI assay)	[1]
KGFF09	μ-opioid	77-fold lower at DOR	-	[11]

Dmt: 2',6'-dimethyl-L-tyrosine; Det: 2',6'-diethyl-L-tyrosine; EM-2: Endomorphin-2; YRFB: Tyr-D-Arg-Phe-βAla-NH<sub>2</sub>; GPI: Guinea Pig Ileum; DOR: Delta-opioid receptor.

Table 2: Angiotensin II (All) Receptor Antagonists and Analogs

Compound/Analog	Target	Potency	Reference(s)
[α-Methyltyrosine-4]angiotensin II	AT1 Receptor	92.6 ± 5.3% pressor activity of All	[14]
ZD7155	AT1 Receptor	IC50 of 3 to 4 nM	[15]
Compound 1	AT1 Receptor	IC50 of 0.82 nM	[16]
Losartan	AT1 Receptor	IC50 of 5.5 nM	[17]

Table 3: PROTACs Utilizing Boc-Amino Acid Derived Linkers

PROTAC	Target Protein	E3 Ligase	Linker Type	DC50	Dmax	Reference(s)
BTK Degrader (RC-1)	BTK	CRBN	Reversible Covalent	~8 nM (MOLM-14 cells)	>90%	[18]
BTK Degrader (DD-03- 171)	BTK	CRBN	-	Potent	-	[19]
BRD4 Degrader (ARV-825)	BRD4	CRBN	PEG- based	Potent	Efficient	[8]
JQ1-based PROTACs	BRD4	CRBN	Variable Diamine	Variable	Variable	[1]

DC50: Concentration for 50% degradation; Dmax: Maximum degradation.

Table 4: Bruton's Tyrosine Kinase (BTK) Inhibitors

Compound	Target	Potency (IC50/EC50)	Reference(s)
Compound 18 (CHMFL-BTK-11)	BTK	EC50 < 100 nM (Y223 auto-phosphorylation)	[10]
Compound 12a	BTK	IC50 = 5.2 nM	[20]
Compound 18a	BTK	IC50 = 4.9 nM	[20]

## Experimental Protocols

### Protocol 1: General Boc-Solid Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single cycle for the addition of a Boc-protected amino acid to a resin-bound peptide chain.

**Materials:**

- Peptide-resin with a free N-terminal amine
- Boc-protected amino acid (e.g., Boc-L-tyrosine(Bzl)-OH) (3 equivalents)
- Coupling agent (e.g., HBTU) (3 equivalents)
- N,N-Diisopropylethylamine (DIEA) (6 equivalents)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 50% Trifluoroacetic acid (TFA) in DCM
- 5% DIEA in DCM (Neutralization solution)

**Procedure:**

- Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel and then drain the solvent.
- $\text{N}\alpha\text{-Boc Deprotection:}$ 
  - Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes, then drain.
  - Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
  - Drain the TFA solution and wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).[\[21\]](#)
- Neutralization:
  - Add the neutralization solution (5% DIEA in DCM) to the resin and agitate for 2 minutes. Drain and repeat this step.
  - Wash the resin with DCM (3x).

- Coupling:
  - In a separate vessel, pre-activate the Boc-amino acid by dissolving it with HBTU in DMF. Add DIEA to the solution.
  - Immediately add the activated amino acid solution to the resin.
  - Agitate the mixture for 1-2 hours at room temperature.
  - To confirm the completion of the coupling reaction, a Kaiser test can be performed.
- Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

#### Protocol 2: Synthesis of a PROTAC using a Boc-Protected Linker

This protocol provides a general strategy for the synthesis of a PROTAC molecule.

#### Materials:

- Protein of Interest (POI) ligand with a carboxylic acid functionality
- Boc-protected linker with a suitable reactive group (e.g., Bromo-PEG6-Boc)
- E3 ligase ligand with a nucleophilic group (e.g., an amine)
- Coupling agents (e.g., HATU)
- Base (e.g., DIEA, K2CO3)
- Solvents (DMF, DCM)
- TFA

#### Procedure:

- Coupling of POI Ligand to Linker:
  - Dissolve the POI ligand (1.0 eq) and the Boc-protected linker (1.1 eq) in anhydrous DMF.

- Add a base such as K<sub>2</sub>CO<sub>3</sub> (2.0 eq) and stir the reaction at room temperature until completion (monitored by LC-MS).
- Purify the POI-Linker(Boc) intermediate.
- Boc Deprotection:
  - Dissolve the POI-Linker(Boc) intermediate in a 1:1 mixture of DCM and TFA.
  - Stir at room temperature for 1-2 hours to remove the Boc protecting group.
  - Concentrate the reaction mixture to remove solvent and excess TFA.
- Coupling of E3 Ligase Ligand:
  - Dissolve the deprotected POI-Linker-NH<sub>2</sub> intermediate and the E3 ligase ligand (1.0 eq) in anhydrous DMF.
  - Add a coupling agent like HATU (1.2 eq) and a base like DIEA (2.0 eq).
  - Stir at room temperature for 4-12 hours.
  - Purify the final PROTAC product by preparative HPLC.

### Protocol 3: Synthesis of Boc-L-tyrosine

This protocol describes a common method for the synthesis of Boc-L-tyrosine from L-tyrosine.

#### Materials:

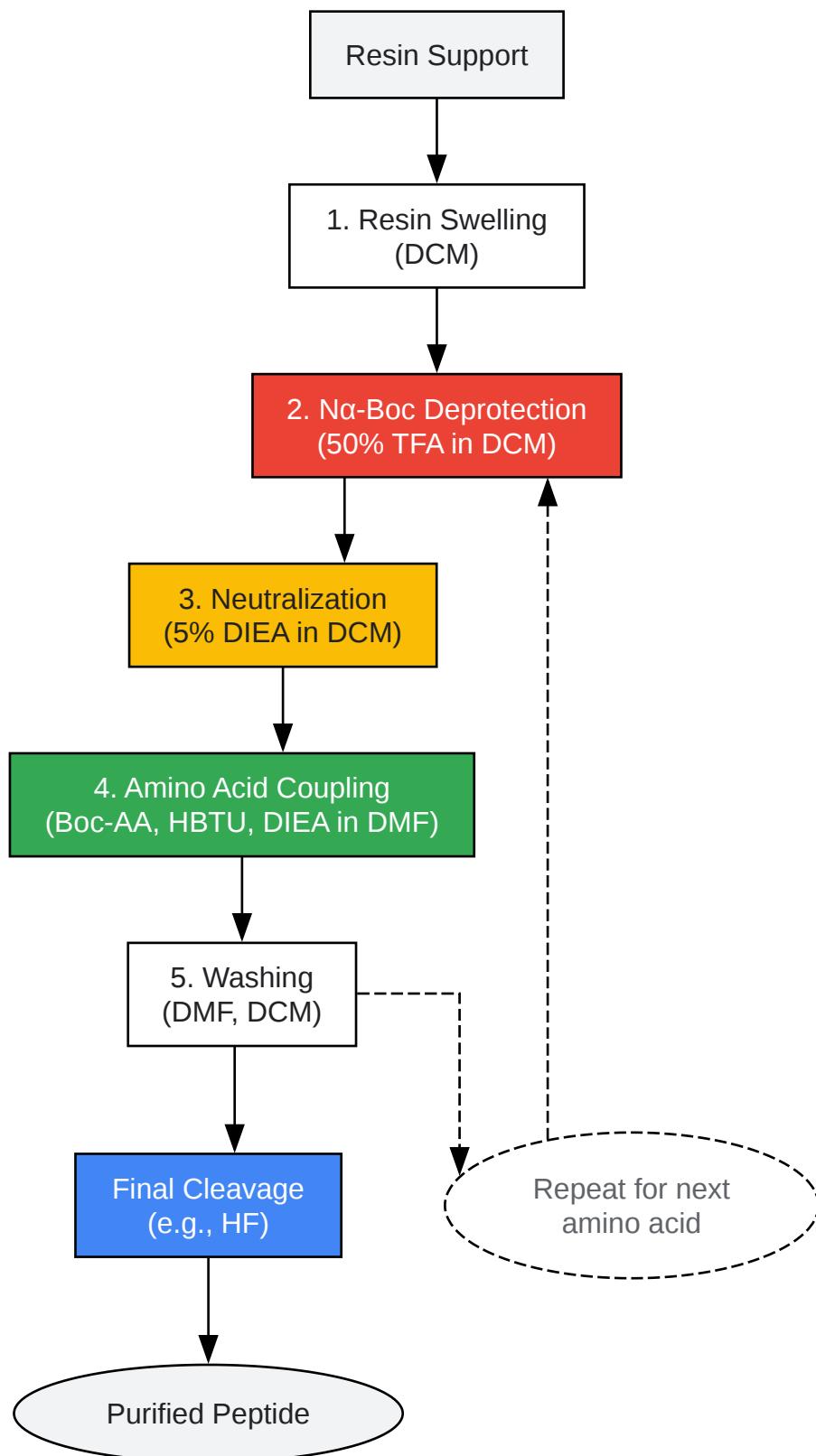
- L-tyrosine
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Sodium hydroxide or Potassium hydroxide
- Dioxane
- Water

- Ethyl acetate
- Petroleum ether
- Dilute hydrochloric acid

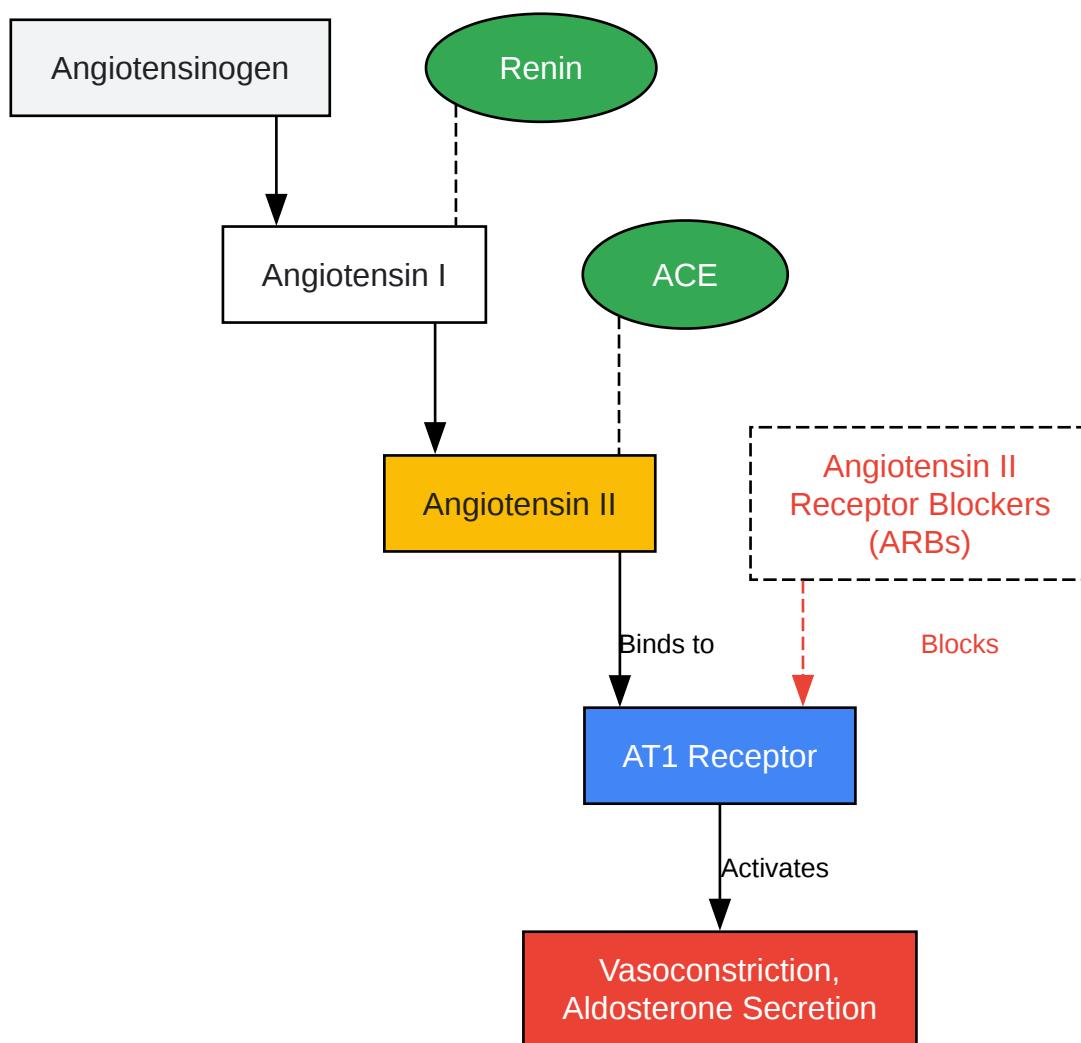
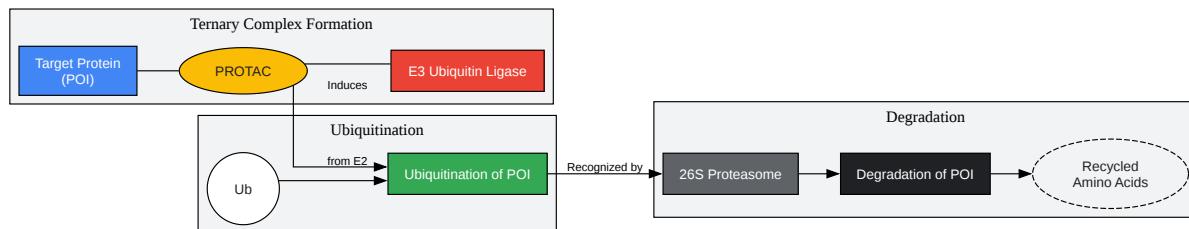
**Procedure:**

- Reaction Setup: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide or potassium hydroxide to create an alkaline environment.
- Boc Protection: Add a solution of (Boc)<sub>2</sub>O in dioxane to the reaction mixture in batches while maintaining the alkaline pH. Allow the reaction to proceed at room temperature with stirring.  
[5]
- Work-up:
  - After the reaction is complete, perform an extraction with an organic solvent like petroleum ether to remove impurities.[5]
  - Acidify the aqueous layer to a pH of approximately 3 using dilute hydrochloric acid.[5]
  - Extract the product, Boc-L-tyrosine, using ethyl acetate.[5]
- Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product. The crude product can be further purified by crystallization. A reported yield for this type of synthesis is over 90%. [10]

## Mandatory Visualization

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Boc-SPPS Workflow Diagram



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